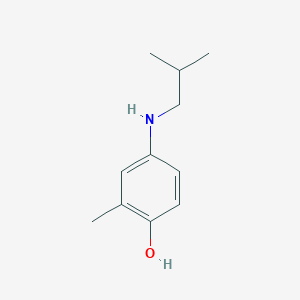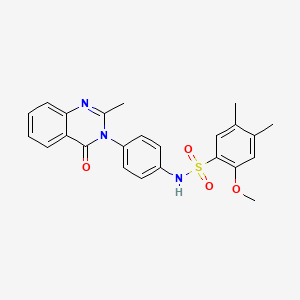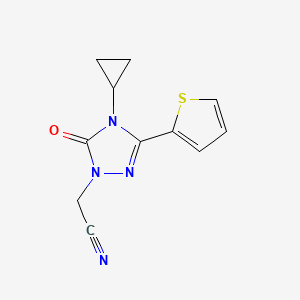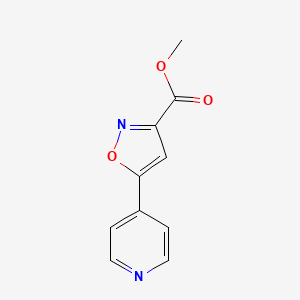![molecular formula C17H12N4O4S2 B2433388 N-(5-(3-(メチルスルホニル)フェニル)-1,3,4-オキサジアゾール-2-イル)ベンゾ[d]チアゾール-2-カルボキサミド CAS No. 886928-95-6](/img/structure/B2433388.png)
N-(5-(3-(メチルスルホニル)フェニル)-1,3,4-オキサジアゾール-2-イル)ベンゾ[d]チアゾール-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H12N4O4S2 and its molecular weight is 400.43. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!以下に、化合物「N-(5-(3-(メチルスルホニル)フェニル)-1,3,4-オキサジアゾール-2-イル)ベンゾ[d]チアゾール-2-カルボキサミド」、別名「N-[5-(3-メタンスルホニルフェニル)-1,3,4-オキサジアゾール-2-イル]-1,3-ベンゾチアゾール-2-カルボキサミド」の科学研究における用途に関する包括的な分析を示します。
抗菌活性
この化合物は、抗菌剤としての大きな可能性を示しています。その構造により、細菌の細胞壁と相互作用し、さまざまなグラム陽性菌とグラム陰性菌の増殖を阻害することができます。 これは、特に抗菌薬耐性の上昇に対処する上で、新しい抗生物質を開発するための有望な候補となっています .
抗炎症作用
この化合物は、炎症過程の主要な役割を果たすシクロオキシゲナーゼ(COX)酵素の活性を阻害することにより、抗炎症作用を示します。 これは、関節炎などの炎症性疾患やその他の慢性炎症性疾患の治療のための潜在的な候補となっています .
抗がん剤としての用途
研究により、この化合物ががん細胞においてアポトーシス(プログラム細胞死)を誘導できることが示されています。正常な細胞に影響を与えることなく、特定のがん細胞経路を標的とする能力は、がん治療のための有望な候補となっています。 研究では、乳がん、肺がん、大腸がんを含むさまざまながん細胞株に対するその有効性が示されています .
抗酸化作用
この化合物は、強力な抗酸化作用を示しており、フリーラジカルの中和と酸化ストレスの軽減に役立ちます。 これは、神経変性疾患や心血管疾患など、酸化損傷に関連する疾患の予防と治療に特に役立ちます .
抗ウイルス作用の可能性
予備研究では、この化合物が抗ウイルス作用を持つ可能性があることが示唆されており、ウイルス感染症の治療法を開発するための潜在的な候補となっています。 その作用機序は、ウイルスの複製を阻害し、ウイルスのタンパク質合成を阻害することです .
神経保護効果
この化合物は、さまざまな神経変性疾患モデルにおいて、神経保護効果を示しています。 酸化ストレスや炎症によって引き起こされる神経細胞の損傷から神経細胞を保護することができ、アルツハイマー病やパーキンソン病などの疾患のための潜在的な治療薬となっています .
酵素阻害
この化合物は、さまざまな酵素を阻害する能力について研究されており、酵素活性が調節不全になっている疾患の治療に役立ちます。 たとえば、特定のプロテアーゼの阻害は、高血圧や特定のがんなどの状態の治療に役立つ可能性があります .
糖尿病治療における用途
研究では、糖尿病の管理におけるこの化合物の可能性についても探求されています。 血糖代謝を調節し、インスリン感受性を改善することができ、新しい抗糖尿病薬を開発するための有望な候補となっています .
作用機序
Target of Action
The compound, also known as N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, is a complex molecule that likely interacts with multiple targetsSimilar compounds containingindole and thiazole scaffolds have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structure of the compound, it can be inferred that it might interact with its targets throughelectrophilic substitution . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the C-5 atom in the thiazole ring prone to undergo electrophilic substitution .
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound might have moderate bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S2/c1-27(23,24)11-6-4-5-10(9-11)15-20-21-17(25-15)19-14(22)16-18-12-7-2-3-8-13(12)26-16/h2-9H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYFKUUNEJEIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-METHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2433305.png)

![6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2433307.png)





![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2433317.png)


![Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B2433322.png)


